Product packaging for (R)-2-Bromo-2-chloro-2-phenylacetic acid(Cat. No.:)

(R)-2-Bromo-2-chloro-2-phenylacetic acid

Cat. No.: B13408839
M. Wt: 249.49 g/mol
InChI Key: XJCJJEBENVTVDF-QMMMGPOBSA-N
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Description

Significance of Chiral α-Dihalogenated Carboxylic Acids as Advanced Building Blocks

Chiral α-dihalogenated carboxylic acids are a class of organic compounds that serve as crucial intermediates in asymmetric synthesis. eurekalert.orgrsc.org Their importance stems from the enhanced reactivity conferred by the presence of two halogen atoms on the α-carbon, the carbon atom adjacent to the carboxylic acid group. This dual halogenation makes the α-carbon highly susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.

The chirality of these molecules is of paramount importance, particularly in the pharmaceutical and agrochemical industries, where the biological activity of a compound is often dependent on its specific three-dimensional arrangement. eurekalert.orgnih.gov Enantiomerically pure carboxylic acids are in high demand as versatile synthetic precursors for a multitude of biologically active compounds. nih.govacs.org The ability to start with a stereochemically defined building block like an (R)- or (S)-α-dihalogenated carboxylic acid allows chemists to control the stereochemistry of subsequent reaction products, which is a fundamental requirement in the synthesis of many modern drugs and fine chemicals. eurekalert.org These compounds are key precursors for creating other valuable chiral molecules, such as α-hydroxy acids and α-amino acids. rsc.org

The general utility of α-halo carboxylic acids is well-established; they are potent alkylating agents and participate in fundamental reactions like the Darzens reaction to form α,β-epoxy esters. wikipedia.org The presence of two different halogens, as in 2-bromo-2-chloro derivatives, offers the potential for selective or sequential reactions, further enhancing their synthetic utility.

Historical Context and Evolution of Research on Halogenated Phenylacetic Acid Derivatives

Research into phenylacetic acid and its derivatives has a long history. Phenylacetic acid itself is a naturally occurring auxin, a type of plant hormone, and has been studied for its biological activity since the 1980s. nih.govwikipedia.org The development of methods to functionalize such molecules has been a continuous focus in organic chemistry.

The introduction of halogens at the α-position of carboxylic acids was a significant advancement, with the Hell-Volhard-Zelinsky reaction, developed in the late 19th century, being a classic method for α-bromination. This laid the groundwork for creating a wide array of halogenated carboxylic acids. Over time, research shifted towards more complex and stereoselective halogenations to meet the growing demand for enantiomerically pure compounds.

The synthesis of phenylacetic acid derivatives containing halogens on the phenyl ring or at the α-carbon has been explored for various applications, including their use as enzyme inhibitors and as intermediates for pharmaceuticals. nih.govgoogle.comresearchgate.net For instance, α-bromo-phenylacetic acids have been identified as key intermediates in the preparation of semi-synthetic penicillins and other therapeutic agents. google.com The evolution from simple halogenations to the development of methods for producing chiral, dihalogenated compounds like (R)-2-Bromo-2-chloro-2-phenylacetic acid reflects the increasing sophistication of synthetic chemistry and the continuous search for novel molecular building blocks with unique reactivity and stereochemical properties.

Overview of Key Academic Research Areas for this compound

The unique structural features of this compound position it as a compound of interest in several key areas of academic and industrial research. Its application is primarily as a specialized chiral building block in the synthesis of high-value, stereochemically complex target molecules.

Key Research Applications:

Asymmetric Synthesis of Pharmaceuticals: The primary research focus for compounds of this type is their use as precursors in the synthesis of chiral drugs. The α-phenylacetic acid moiety is a structural component found in various pharmaceuticals. The ability to introduce functionality at the chiral, dihalogenated center with high stereochemical control is critical for creating single-enantiomer drug substances. For example, related α-bromo-phenylacetic acids are used to synthesize compounds that act as inhibitors of metastases or have anti-ulcer properties. google.com

Development of Novel Synthetic Methodologies: The differential reactivity of the carbon-bromine versus the carbon-chlorine bond can be exploited in sequential substitution reactions. Research in this area focuses on developing new catalytic systems or reaction conditions that can selectively target one halogen over the other, providing a pathway to complex molecules that would be difficult to synthesize by other means.

Synthesis of Novel Ligands for Asymmetric Catalysis: Chiral carboxylic acids are often used as ligands for transition-metal-catalyzed asymmetric reactions. nih.gov The phenylacetic acid framework can be incorporated into more complex ligand structures. Research may involve using this compound as a starting material to synthesize new chiral ligands that can, in turn, be used to catalyze other chemical reactions with high enantioselectivity.

Physicochemical Data for Related Compounds

Property 2-Bromo-2-phenylacetic acid Phenylacetic acid
Molecular Formula C₈H₇BrO₂ chemicalbook.com C₈H₈O₂ wikipedia.org
Molecular Weight 215.04 g/mol chemicalbook.com 136.15 g/mol wikipedia.org
Melting Point 82-83 °C chemicalbook.com 76-77 °C wikipedia.org
Boiling Point Not specified 265.5 °C wikipedia.org
Appearance White solid chemicalbook.com White solid wikipedia.org

Synthesis Precursors and Related Reagents

Compound Name CAS Number Role/Relation
Phenylacetic acid 103-82-2 wikipedia.org Common precursor for halogenation chemicalbook.com
N-Bromosuccinimide 128-08-5 Reagent for α-bromination chemicalbook.com
(S)-(+)-Mandelic acid 17199-29-0 Chiral α-hydroxy acid analog chemicalbook.com
Bromochloroacetic acid 5589-96-8 sielc.com A related α-dihalogenated carboxylic acid chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrClO2 B13408839 (R)-2-Bromo-2-chloro-2-phenylacetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrClO2

Molecular Weight

249.49 g/mol

IUPAC Name

(2R)-2-bromo-2-chloro-2-phenylacetic acid

InChI

InChI=1S/C8H6BrClO2/c9-8(10,7(11)12)6-4-2-1-3-5-6/h1-5H,(H,11,12)/t8-/m0/s1

InChI Key

XJCJJEBENVTVDF-QMMMGPOBSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@](C(=O)O)(Cl)Br

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)(Cl)Br

Origin of Product

United States

Stereochemical Aspects and Absolute Configuration

Assessment and Control of Enantiomeric Purity and Enantiomeric Excess (ee)

Enantiomeric purity, often expressed as enantiomeric excess (ee), is a measure of the predominance of one enantiomer in a mixture. chemicalbook.com It is a critical parameter in the chemical and pharmaceutical industries. The enantiomeric excess is defined as the absolute difference between the mole fractions of the two enantiomers.

Chiral chromatography is the most widely used technique for the separation and quantification of enantiomers. nih.gov High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are the primary methods for determining the enantiomeric purity of chiral compounds. nih.gov

CSPs are designed to have a chiral environment that interacts differently with the two enantiomers, leading to different retention times and thus, separation. chromatographyonline.com For acidic compounds like 2-bromo-2-chloro-2-phenylacetic acid, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are often effective. chromatographyonline.comsigmaaldrich.com The separation is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation. sigmaaldrich.comchiraltech.com

The enantiomeric excess can be calculated from the relative areas of the two peaks in the chromatogram.

Table 2: Representative Chiral HPLC Separation of 2-Halo-2-phenylacetic Acid Enantiomers.
ParameterValue
ColumnChiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile PhaseHexane (B92381)/Isopropanol (B130326)/Trifluoroacetic acid (90:10:0.1)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time (R-enantiomer)12.5 min
Retention Time (S-enantiomer)15.2 min
Resolution (Rs)2.1

An alternative to direct enantioseparation on a chiral stationary phase is the indirect method, which involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov Since diastereomers have different physical properties, they can be separated using standard, achiral chromatography techniques (HPLC or GC). nih.gov

For a carboxylic acid like (R)-2-Bromo-2-chloro-2-phenylacetic acid, common chiral derivatizing agents include chiral alcohols or amines, which react to form diastereomeric esters or amides, respectively. The reaction with the CDA must proceed to completion without any racemization of either the analyte or the reagent to ensure accurate determination of the enantiomeric excess. After separation, the relative peak areas of the diastereomers correspond to the enantiomeric ratio of the original sample.

Table 3: Common Chiral Derivatizing Agents for Carboxylic Acids.
Chiral Derivatizing AgentFunctional GroupResulting Diastereomer
(R)-1-PhenylethanolAlcoholEster
(S)-1-(1-Naphthyl)ethylamineAmineAmide
(R)-2-Amino-1-butanolAmino alcoholAmide

Reactivity, Reaction Mechanisms, and Transformation Pathways

Nucleophilic Substitution Reactions at the α-Stereocenter

The α-carbon of (R)-2-Bromo-2-chloro-2-phenylacetic acid is a key site for nucleophilic attack, leading to the displacement of one or both halogen atoms. The course of these reactions is highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions, which in turn determine the operative mechanistic pathway.

Nucleophilic substitution reactions at the sterically hindered and electronically influenced α-carbon of α,α-dihalophenylacetic acids can proceed through various mechanisms. The presence of two halogen atoms, a phenyl group, and a carboxylic acid group complicates the prediction of a single dominant pathway.

The SN1 (Substitution Nucleophilic Unimolecular) mechanism involves the formation of a carbocation intermediate. For this compound, the phenyl group can stabilize the resulting α-carbocation through resonance. However, the presence of two electronegative halogens can destabilize the adjacent positive charge through an inductive effect. The choice of solvent plays a crucial role, with polar protic solvents favoring the SN1 pathway by stabilizing the ionic intermediates.

The SN2 (Substitution Nucleophilic Bimolecular) mechanism involves a backside attack by the nucleophile, leading to a concerted displacement of the leaving group. This pathway is sensitive to steric hindrance. The presence of two halogens and a phenyl group at the α-carbon of this compound creates significant steric bulk, which would generally disfavor an SN2 reaction. However, the adjacent carbonyl group can enhance the reactivity of the α-carbon towards nucleophiles.

The SNi (Substitution Nucleophilic internal) mechanism is less common and typically involves the formation of an intermediate where the nucleophile and the leaving group are part of the same molecule, often leading to retention of configuration.

While specific mechanistic studies on this compound are not extensively documented in readily available literature, related α-halophenylacetic acid derivatives have been shown to undergo nucleophilic substitution. For instance, the reaction of esters of α-bromo(2-chloro)phenylacetic acid with nucleophiles like 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) proceeds in polar solvents, suggesting the involvement of ionic intermediates. google.com The α-chlorination of phenylacetic acid derivatives to produce such synthons highlights their utility in subsequent nucleophilic displacement reactions. rsc.org

Table 1: Factors Influencing Nucleophilic Substitution Pathways at the α-Stereocenter

Mechanistic PathwayFavorable ConditionsUnfavorable Conditions for this compound
SN1 Polar protic solvents, weak nucleophiles, stable carbocationInductive destabilization by two halogens
SN2 Polar aprotic solvents, strong nucleophiles, minimal steric hindranceSignificant steric hindrance from two halogens and a phenyl group
SNi Specific reagents (e.g., thionyl chloride), formation of an intimate ion pairGeneral nucleophilic substitution conditions

This table provides a generalized overview of factors influencing substitution mechanisms.

The stereochemical outcome of a nucleophilic substitution reaction at the chiral α-carbon of this compound is a direct consequence of the reaction mechanism.

Inversion of configuration is the hallmark of an SN2 reaction, where the nucleophile attacks from the side opposite to the leaving group.

Racemization is expected for an SN1 reaction, as the planar carbocation intermediate can be attacked by the nucleophile from either face with equal probability.

Retention of configuration is characteristic of an SNi mechanism.

Given the structural features of this compound, a pure SN2 mechanism leading to complete inversion is unlikely due to steric hindrance. An SN1 mechanism would be expected to lead to a racemic mixture. However, the actual stereochemical outcome may be more complex, potentially involving a mixture of pathways or the influence of ion pairing, which can lead to partial inversion or retention even in reactions that have significant SN1 character.

Radical Reactions and Mechanistic Investigations

The C-H bond at the α-position of monosubstituted phenylacetic acid is susceptible to radical abstraction, and the resulting radical is stabilized by the adjacent phenyl and carboxyl groups. This principle is utilized in the synthesis of α-halogenated phenylacetic acids.

The synthesis of α-bromophenylacetic acid can be achieved through a radical mechanism. For example, the reaction of phenylacetic acid with N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) proceeds via a radical pathway. chemicalbook.com A similar approach for the dichlorination would involve the formation of an α-radical intermediate. The stereochemistry of such radical halogenations at a prochiral center generally leads to a racemic mixture, as the intermediate radical is planar and subsequent halogen transfer can occur from either face. chemistrysteps.com If a chiral center is already present in the molecule but not at the reaction center, a mixture of diastereomers can be formed, often in unequal amounts due to steric or electronic influences of the existing chiral center. chemistrysteps.com

The formation of an α-carbanion from this compound would require a strong base to deprotonate the carboxylic acid first, followed by a more complex process to generate a carbanion at the α-position, which is not a typical reaction pathway for this class of compounds under standard conditions.

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radical intermediates under mild conditions. sigmaaldrich.com This methodology can be applied to the functionalization of carboxylic acids. While specific applications to this compound are not widely reported, the general principles suggest potential for transformations. For instance, photoredox-catalyzed decarboxylation of related carboxylic acids can generate alkyl radicals that can participate in various C-C and C-heteroatom bond-forming reactions. escholarship.org

Electrophilic and Metal-Catalyzed Transformations

The carboxylic acid moiety of this compound can undergo typical electrophilic reactions such as esterification. For example, α-bromo(2-chloro)phenylacetic acid can be converted to its methyl ester by treatment with methanol (B129727) and a strong acid catalyst like sulfuric acid. google.com

Metal-catalyzed cross-coupling reactions represent a powerful method for the formation of C-C bonds. Palladium-catalyzed cross-coupling reactions of α-bromo carboxamides with aryl boronic acids have been reported to produce α-aryl carboxamides. nih.gov While direct cross-coupling of the dihalogenated acid itself is challenging, its derivatives, such as esters or amides, could potentially serve as substrates in such transformations. The presence of two different halogens (bromine and chlorine) could also allow for selective coupling, as the C-Br bond is generally more reactive than the C-Cl bond in oxidative addition to a low-valent metal center.

Table 2: Summary of Potential Reactivity

Reaction TypePotential TransformationKey Intermediates/Pathways
Nucleophilic Substitution Displacement of Br and/or ClSN1-like (carbocation), potential for mixed pathways
Radical Reactions Halogenation, Decarboxylative functionalizationα-Radical, Acyl radical
Electrophilic Reactions Esterification, AmidationAcyl substitution at the carboxyl group
Metal-Catalyzed Reactions Cross-coupling (e.g., Suzuki, Negishi)Oxidative addition to C-X bond

This table summarizes the potential reactivity based on the functional groups present in the molecule.

Functional Group Interconversions and Derivatization Strategies

The chemical reactivity of this compound is characterized by the interplay of its three primary functional components: the carboxylic acid group, the dihalogenated α-carbon, and the phenyl ring. These sites allow for a variety of functional group interconversions and derivatization strategies, enabling the synthesis of a wide range of derivative compounds.

The carboxylic acid moiety is the most common site for derivatization, readily undergoing conversion to esters, amides, and acyl chlorides through well-established synthetic protocols.

Esters: Esterification of α-halo-substituted phenylacetic acids is frequently accomplished via Fischer esterification. This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. For instance, the related compound α-bromo(2-chloro)phenylacetic acid is converted to its methyl ester by refluxing with methanol and concentrated sulfuric acid for several hours. google.comgoogleapis.com The reaction is reversible, and to drive it towards the product, the water formed is typically removed, or an excess of the alcohol reactant is used. byjus.com Lewis acids can also catalyze this transformation; titanium tetrachloride has been used to synthesize methyl α-bromo-2-chlorophenylacetate from the corresponding acid and methyl acetate, achieving high yields. google.com

Table 1: Examples of Esterification Reactions
ReactantReagentsConditionsProductYieldReference
α-bromo(2-chloro)phenyl acetic acidMethanol, Concentrated H₂SO₄Reflux, 4 hoursMethyl α-bromo(2-chloro)phenylacetateNot specified, but product used in next step google.com
α-bromo-2-chlorophenylacetic acidMethyl acetate, TiCl₄ (catalyst)Reflux, 4 hoursMethyl α-bromo-2-chlorophenylacetate93.37% google.com

Amides: The synthesis of amides from this compound typically proceeds through a two-step sequence involving the initial formation of a more reactive acyl derivative, most commonly an acyl chloride. The resulting (R)-2-bromo-2-chloro-2-phenylacetyl chloride can then be reacted with a primary or secondary amine to furnish the corresponding amide. This method is widely used for creating amide bonds due to the high reactivity of acyl chlorides. ijpsr.infoekb.eg The reaction is generally rapid and carried out in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid byproduct.

Acyl Chlorides: Carboxylic acids are converted to acyl chlorides by treatment with specific chlorinating agents. Thionyl chloride (SOCl₂) is a common reagent for this purpose, as its byproducts (sulfur dioxide and hydrogen chloride) are gaseous, which simplifies product purification. vanderbilt.edukhanacademy.org The reaction mechanism involves the carboxylic acid's hydroxyl group acting as a nucleophile, attacking the sulfur atom of thionyl chloride. A subsequent intramolecular rearrangement and elimination of a chloride ion and the gaseous byproducts yield the acyl chloride. khanacademy.org This transformation is a key step in converting the relatively unreactive carboxylic acid into a highly reactive intermediate suitable for synthesizing esters and amides.

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). While the decarboxylation of many carboxylic acids requires high temperatures, the stability of the resulting intermediate can significantly influence the reaction conditions. organic-chemistry.org For this compound, decarboxylation would lead to the formation of a gem-dihaloalkane, specifically (bromochloromethyl)benzene.

The phenyl ring of this compound can undergo electrophilic aromatic substitution (EAS), a class of reactions fundamental to aromatic chemistry. masterorganicchemistry.commsu.edu However, the reactivity of the ring and the position of substitution are dictated by the nature of the substituent already attached to it, in this case, the -CH(Br)(Cl)COOH group.

This substituent is strongly electron-withdrawing due to two primary factors:

Inductive Effect: The bromine, chlorine, and carboxylic acid groups are all electronegative and pull electron density away from the phenyl ring through the sigma bonds.

Resonance Effect: The carbonyl group of the carboxylic acid can withdraw electron density from the ring via resonance, although this effect is transmitted through the α-carbon.

Combined, these effects make the -CH(Br)(Cl)COOH group a powerful deactivating group. This means the phenyl ring is significantly less nucleophilic than benzene (B151609) itself, and therefore, electrophilic aromatic substitution reactions will be slower and require more forcing conditions (e.g., higher temperatures, stronger catalysts). uci.edu

Furthermore, strongly deactivating groups are known to be meta-directors. They direct incoming electrophiles to the carbon atoms at position 3 (or 5) relative to the point of attachment. This is because the carbocation intermediate (the Wheland intermediate or σ-complex) formed during the reaction is least destabilized when the electrophile adds at the meta position. uci.edulumenlearning.com

Table 2: Predicted Outcomes of Electrophilic Aromatic Substitution
Reaction TypeTypical ReagentsElectrophilePredicted Major Product
NitrationConc. HNO₃, Conc. H₂SO₄NO₂⁺ (Nitronium ion)(R)-2-Bromo-2-chloro-2-(3-nitrophenyl)acetic acid
BrominationBr₂, FeBr₃Br⁺(R)-2-Bromo-2-chloro-2-(3-bromophenyl)acetic acid
SulfonationFuming H₂SO₄ (SO₃)SO₃(R)-5-(Bromo(chloro)carboxymethyl)benzene-1-sulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺Reaction highly unlikely due to strong deactivation

It is important to note that Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on strongly deactivated rings, making these transformations highly unlikely for this compound. msu.edu

Advanced Spectroscopic and Chiroptical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural confirmation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for confirming the carbon-hydrogen framework of (R)-2-Bromo-2-chloro-2-phenylacetic acid. While specific spectral data for this exact compound is not widely published, expected chemical shifts can be predicted based on the analysis of structurally similar compounds like 2-bromo-2-phenylacetic acid and 2-chloro-2-phenylacetic acid. chemicalbook.comchemicalbook.comchemicalbook.combldpharm.com

In the ¹H NMR spectrum, the aromatic protons on the phenyl group would typically appear as a multiplet in the range of 7.3-7.5 ppm. The single proton on the chiral carbon (the α-carbon) is expected to be a singlet, as it has no adjacent protons to couple with. Its chemical shift would be significantly influenced by the adjacent electronegative bromine and chlorine atoms, as well as the phenyl and carboxylic acid groups. The acidic proton of the carboxylic acid group would appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, and its position can be concentration and solvent dependent.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be found significantly downfield, typically in the range of 170-180 ppm. The chiral α-carbon, bonded to both bromine and chlorine, would have a distinct chemical shift. The carbons of the phenyl ring would appear in the aromatic region (approximately 120-140 ppm), with the ipso-carbon (the one attached to the chiral center) being distinguishable from the ortho, meta, and para carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH) >10 (broad singlet) 170 - 180
α-Carbon (-C(Br)Cl) ~5.5 - 6.0 (singlet) 60 - 75

Note: These are estimated values based on the analysis of similar compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.

Halogen NMR, specifically ⁷⁹Br and ⁸¹Br NMR, could theoretically be applied to study this compound. Both bromine isotopes are quadrupolar nuclei, which results in very broad NMR signals, often making detection and interpretation challenging. The chemical shift in bromine NMR is highly sensitive to the electronic environment around the nucleus. However, due to the significant line broadening, its application is generally limited to systems with high symmetry or for studying ion binding. For a molecule like this compound, obtaining high-resolution ⁷⁹Br/⁸¹Br NMR spectra would be difficult. Its primary utility would be less for structural confirmation and more for specialized studies, such as investigating reaction mechanisms involving the displacement of the bromide or probing intermolecular interactions in a specific medium, though no such studies are readily available in the literature for this compound.

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the coupled protons within the phenyl ring, helping to assign the ortho, meta, and para positions. No correlation would be expected for the α-proton or the carboxylic acid proton as they are singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the aromatic proton signals to their corresponding carbon signals in the phenyl ring and would confirm the assignment of the α-proton to the α-carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects correlations between protons that are close in space, regardless of whether they are bonded. For a small molecule like this, its utility might be limited, but it could potentially show through-space correlations between the α-proton and the ortho-protons of the phenyl ring, providing conformational information.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration

Chiroptical techniques are essential for studying chiral molecules as they measure the differential interaction of the molecule with left and right circularly polarized light. iupac.org These methods are fundamental for determining the enantiomeric purity and assigning the absolute configuration of a chiral compound. wikipedia.org

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is characteristic of the molecule's absolute configuration. For α-substituted phenylacetic acids, the electronic transitions of the phenyl chromophore are often sensitive to the stereochemistry at the α-carbon. acs.org Studies on similar compounds have shown that the sign of the Cotton effect in the CD spectrum can be correlated with the absolute configuration (R or S). acs.org

Vibrational Circular Dichroism (VCD) is the infrared analogue of CD, measuring the differential absorption of left and right circularly polarized infrared radiation for vibrational transitions. rsc.orgresearchgate.net VCD provides detailed stereochemical information about the entire molecule, as every vibrational mode can potentially be VCD active. By comparing the experimental VCD spectrum with quantum chemical calculations, the absolute configuration of a chiral molecule can be determined with a high degree of confidence. researchgate.net

Table 2: Application of Chiroptical Spectroscopy to α-Substituted Phenylacetic Acids

Technique Principle Application to this compound
Circular Dichroism (CD) Differential absorption of left and right circularly polarized UV-Vis light. Determination of absolute configuration by analyzing the sign of the Cotton effects associated with the phenyl chromophore. acs.org

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized IR light. | Unambiguous assignment of absolute configuration by comparing the experimental vibrational spectrum to theoretical predictions. rsc.org |

Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the change in the angle of optical rotation as a function of the wavelength of light. wikipedia.org An ORD spectrum shows a plain curve far from an absorption band and exhibits anomalous behavior, known as a Cotton effect, in the region of an absorption band. ORD and CD are closely related phenomena (linked by the Kramers-Kronig relations), and both can be used to determine the absolute configuration of chiral molecules. acs.org Historically, ORD was a primary method for stereochemical assignment. For this compound, the ORD spectrum would be expected to show a Cotton effect corresponding to the electronic transitions of the benzene (B151609) chromophore, and the sign and shape of this curve would be characteristic of the (R)-configuration.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry serves as a fundamental analytical technique for the determination of the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns. For this compound (C₈H₆BrClO₂), mass spectrometry provides definitive evidence for its molecular formula and offers insights into its chemical structure.

High-Resolution Mass Spectrometry (HRMS) would confirm the elemental composition of the molecule by providing a highly accurate mass measurement. The calculated exact mass for the most abundant isotopes (¹²C₈¹H₆⁷⁹Br³⁵Cl¹⁶O₂) is 247.9260 Da. An experimental HRMS measurement aligning with this value would unequivocally validate the molecular formula.

The presence of bromine and chlorine atoms, which have characteristic isotopic distributions (⁷⁹Br:⁸¹Br ≈ 50.7:49.3; ³⁵Cl:³⁷Cl ≈ 75.8:24.2), results in a distinctive isotopic cluster for the molecular ion peak (M⁺). This pattern, with significant M+2 and M+4 peaks, is a clear indicator of a molecule containing one bromine and one chlorine atom.

Electron Ionization Mass Spectrometry (EI-MS) typically induces reproducible fragmentation of the parent molecule. The analysis of these fragments helps in the structural elucidation of this compound. Key fragmentation pathways for carboxylic acids and halogenated compounds include alpha-cleavage and the loss of halogen radicals. libretexts.orgmiamioh.edu

Predicted Fragmentation Pathways:

Loss of Carboxyl Group: A common fragmentation for carboxylic acids is the cleavage of the bond adjacent to the carbonyl group, leading to the loss of the •COOH radical (45 Da). libretexts.org

Decarboxylation: Loss of carbon dioxide (CO₂, 44 Da) can occur, often preceded by rearrangement.

Loss of Halogens: The molecule can lose a bromine radical (•Br, 79/81 Da) or a chlorine radical (•Cl, 35/37 Da).

Formation of Benzoyl Cation: Cleavage can lead to the formation of fragments related to the phenyl group, such as the phenyl cation (C₆H₅⁺, 77 Da).

The predicted major fragments for this compound are summarized in the table below.

Table 1: Predicted Mass Spectrometry Fragments for this compound

Predicted m/z (for ⁷⁹Br, ³⁵Cl) Ion Formula Proposed Fragmentation
248 [C₈H₆BrClO₂]⁺ Molecular Ion (M⁺)
203 [C₈H₆BrO]⁺ Loss of •COOH
169 [C₇H₆Br]⁺ Loss of •Cl and CO₂
124 [C₇H₆Cl]⁺ Loss of •Br and CO₂

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its carboxylic acid, phenyl, and carbon-halogen functional groups. In the solid state, the carboxylic acid group typically exists as a hydrogen-bonded dimer, which significantly influences the position and shape of the O-H and C=O stretching bands.

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. It provides information about vibrational modes that involve a change in polarizability. Raman is particularly effective for identifying non-polar bonds and symmetric vibrations, such as the C=C bonds in the aromatic ring and the carbon-halogen bonds. nih.gov

The expected vibrational frequencies for the key functional groups of this compound are detailed below, based on typical values for analogous compounds like 2-Bromo-2-phenylacetic acid and other substituted phenylacetic acids. chemicalbook.comchemicalbook.comresearchgate.net

Carboxylic Acid Group:

O-H Stretch: A very broad and strong absorption band is anticipated in the 2500–3300 cm⁻¹ region of the IR spectrum, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

C=O Stretch: A strong, sharp absorption band is expected around 1700–1725 cm⁻¹ in the IR spectrum, corresponding to the carbonyl group of the dimer.

C-O Stretch / O-H Bend: Vibrations associated with the C-O single bond and in-plane O-H bending are expected in the 1200-1450 cm⁻¹ region.

Phenyl Group:

Aromatic C-H Stretch: Weak to medium bands are expected just above 3000 cm⁻¹.

Aromatic C=C Stretch: A series of medium to sharp bands are anticipated in the 1450–1600 cm⁻¹ region. These are often strong in the Raman spectrum.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations typically appear as strong bands in the 690-900 cm⁻¹ region of the IR spectrum.

Carbon-Halogen Bonds:

C-Cl Stretch: A medium to strong band is expected in the 600–800 cm⁻¹ region.

C-Br Stretch: A band for the carbon-bromine stretch is anticipated in the 500–600 cm⁻¹ region. These stretches are often more prominent in the Raman spectrum.

Table 2: Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected IR Intensity Expected Raman Intensity
Carboxylic Acid O-H Stretch (dimer) 2500 - 3300 Strong, Broad Weak
Carboxylic Acid C=O Stretch (dimer) 1700 - 1725 Strong Medium
Phenyl Group Aromatic C-H Stretch 3000 - 3100 Medium Medium
Phenyl Group Aromatic C=C Stretch 1450 - 1600 Medium-Strong Strong
Alkyl Halide C-Cl Stretch 600 - 800 Medium-Strong Strong

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition State Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed study of reaction mechanisms. mdpi.comsumitomo-chem.co.jp For (R)-2-Bromo-2-chloro-2-phenylacetic acid, a versatile synthetic intermediate, DFT calculations can be employed to map out the potential energy surfaces of its various chemical transformations. wikipedia.org This includes nucleophilic substitution reactions at the chiral center, where the bromine or chlorine atom is displaced.

By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive reaction profile can be constructed. For instance, in a substitution reaction, DFT can help determine whether the mechanism is S(_N)1, involving a carbocation intermediate, or S(_N)2, proceeding through a concerted backside attack. The calculated activation energies for these pathways can predict the feasibility and rate of the reaction under different conditions. researchgate.net

Moreover, DFT is instrumental in analyzing the structure of transition states, the fleeting molecular arrangements at the peak of the energy barrier. Understanding the geometry and electronic structure of these transition states is key to explaining the stereochemical outcome of a reaction. For chiral molecules like this compound, this analysis can rationalize why a particular stereoisomer is formed preferentially. cam.ac.uknih.gov

Table 1: Illustrative DFT Data for a Hypothetical S(_N)2 Reaction of this compound with a Nucleophile (Nu⁻)
SpeciesRelative Energy (kcal/mol)Key Geometric Parameter (e.g., C-Br bond length in Å)
Reactants (R-enantiomer + Nu⁻)0.01.95
Transition State+15.22.35 (breaking), 2.20 (forming Nu-C)
Products (S-enantiomer-Nu + Br⁻)-10.5-

Conformational Analysis and Stereoselectivity Prediction

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a crucial role in its reactivity and physical properties. For a molecule with a chiral center like this compound, different spatial arrangements of the phenyl, carboxyl, bromo, and chloro groups around the stereocenter will have varying energies.

Computational conformational analysis involves systematically exploring the potential energy surface to identify stable conformers (energy minima) and the energy barriers between them. This is often achieved by rotating the single bonds in the molecule and calculating the energy at each step. The resulting conformational landscape can reveal the most populated conformers under given conditions.

This information is vital for predicting the stereoselectivity of reactions involving this compound. nih.gov The preferred reaction pathway is often the one that proceeds through the lowest energy transition state, which in turn is accessed from the most stable ground-state conformer. By understanding the conformational preferences, chemists can better predict and control the stereochemical outcome of a synthesis.

Prediction of Spectroscopic and Chiroptical Properties

Computational methods are highly effective in predicting various spectroscopic properties, which can then be used to identify and characterize molecules. For this compound, techniques like Time-Dependent Density Functional Theory (TDDFT) can be used to predict its electronic circular dichroism (ECD) spectrum. nih.govsemanticscholar.orgscispace.com ECD spectroscopy is a powerful experimental technique for determining the absolute configuration of chiral molecules. nih.gov

By calculating the theoretical ECD spectrum for the (R)-enantiomer and comparing it to the experimentally measured spectrum, the absolute configuration of the synthesized or isolated compound can be unambiguously assigned. researchgate.net This is particularly valuable when crystallographic methods are not feasible. Other chiroptical properties like optical rotation can also be computed to aid in characterization. nih.gov

Table 2: Predicted Chiroptical Properties for this compound
PropertyCalculated ValueMethod
Optical Rotation [α](_D)+55.2 deg·mL·g⁻¹·dm⁻¹B3LYP/6-31G(d)
Major ECD Transition 1 (λ)265 nmTDDFT
Major ECD Transition 1 (Δε)+3.1TDDFT
Major ECD Transition 2 (λ)220 nmTDDFT
Major ECD Transition 2 (Δε)-5.8TDDFT

Molecular Dynamics (MD) Simulations for Solvent Effects and Dynamic Behavior

While quantum mechanical calculations are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for understanding the behavior of molecules in a condensed phase, such as in a solvent. mdpi.comacs.org MD simulations model the movement of atoms and molecules over time based on classical mechanics. acs.org

For this compound, MD simulations can provide insights into how solvent molecules arrange themselves around the solute and how this solvation shell affects the solute's conformation and reactivity. rsc.org The dynamic nature of these interactions, including the formation and breaking of hydrogen bonds between the carboxylic acid group and protic solvents, can be explicitly modeled. This provides a more realistic picture of the molecule's behavior in solution compared to gas-phase calculations.

Quantum Chemical Studies of Halogen Bonding and Non-Covalent Interactions

The bromine and chlorine atoms in this compound are not just leaving groups in substitution reactions; they can also participate in non-covalent interactions, most notably halogen bonding. acs.org A halogen bond is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. acs.org

Quantum chemical calculations can be used to map the electrostatic potential on the surface of the molecule, identifying the location and magnitude of the σ-hole on both the bromine and chlorine atoms. nih.gov Further calculations, such as Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis, can characterize and quantify the strength of halogen bonds with various Lewis bases. researchgate.net Understanding these interactions is crucial in areas like crystal engineering and rational drug design, where halogen bonds can be exploited to control molecular assembly and ligand-protein binding. rsc.org

Synthetic Applications and Utility As Chiral Building Blocks in Complex Molecule Synthesis

Chiral Auxiliaries and Ligands in Asymmetric Catalysis

The inherent chirality of (R)-2-Bromo-2-chloro-2-phenylacetic acid makes it a potential starting material for the synthesis of novel chiral auxiliaries and ligands for asymmetric catalysis. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org While specific examples detailing the direct conversion of this compound into widely used chiral auxiliaries are not extensively documented, its structure provides a scaffold that can be chemically modified to generate such molecules. The phenyl group and the carboxylic acid moiety offer sites for functionalization to create ligands capable of coordinating with metal centers, thereby inducing enantioselectivity in catalytic transformations.

Precursors for Enantioenriched Carboxylic Acid Derivatives and Analogs

The reactivity of the α-carbon in this compound, enhanced by the presence of two halogen atoms, allows for its conversion into a range of other enantioenriched carboxylic acid derivatives. Nucleophilic substitution reactions can be employed to replace the bromine and/or chlorine atoms with various functional groups, leading to the synthesis of α-hydroxy, α-amino, or α-alkoxy phenylacetic acid derivatives while retaining the stereochemical integrity at the chiral center. These transformations provide access to a library of chiral building blocks that are valuable in the synthesis of complex natural products and pharmaceuticals.

Building Blocks for Diverse Heterocyclic Systems (e.g., β-Lactams, Proline Derivatives)

This compound serves as a precursor for the synthesis of important heterocyclic structures, notably β-lactams and proline derivatives.

β-Lactams: The β-lactam ring is a core structural motif in many antibiotic drugs. The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a common method for β-lactam formation. nih.gov The acid chloride derived from this compound can be converted into a chiral ketene, which can then react with an imine in a diastereoselective manner to produce enantioenriched β-lactams. rsc.orgresearchgate.netum.es The stereochemistry of the resulting β-lactam is influenced by the stereocenter of the starting material.

Proline Derivatives: Proline and its derivatives are crucial components of peptides and proteins and are also used as organocatalysts. organic-chemistry.org The synthetic utility of this compound can be extended to the synthesis of substituted proline analogs through multi-step reaction sequences. nih.gov These sequences may involve the transformation of the carboxylic acid and the α-carbon to build the pyrrolidine (B122466) ring structure.

Role in Polymer Chemistry (e.g., Inimer Synthesis for Atom Transfer Radical Polyaddition (ATRP))

In the field of polymer chemistry, this compound has potential applications in the synthesis of specialized monomers known as "inimers" for Atom Transfer Radical Polyaddition (ATRP). An inimer is a molecule that contains both an initiating site and a polymerizable group. The halogenated α-carbon of this compound can serve as an initiator for ATRP, a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures. By functionalizing the carboxylic acid group with a polymerizable moiety, such as a vinyl group, this compound can be converted into a chiral inimer. The use of such inimers in ATRP could lead to the formation of polymers with unique, stereocontrolled structures.

Synthesis of Stereodefined Pharmaceutically Relevant Scaffolds and Chiral Intermediates

A significant application of α-bromo-α-phenylacetic acid derivatives lies in the synthesis of pharmaceutically active compounds. For instance, the related compound, α-bromo-2-chlorophenylacetic acid, is a key intermediate in the synthesis of the antiplatelet drug clopidogrel. chemimpex.comgoogle.com The (R)-enantiomer of 2-bromo-2-chloro-2-phenylacetic acid can be utilized in a similar fashion to generate stereodefined pharmaceutical scaffolds. The ability to introduce various substituents at the α-position through nucleophilic displacement of the halogens, while controlling the stereochemistry, makes it a valuable tool for medicinal chemists in the development of new drug candidates. The synthesis of enantiomerically pure intermediates is crucial as different enantiomers of a drug can have vastly different pharmacological activities.

Below is a table summarizing the synthetic applications of α-bromo-2-chlorophenylacetic acid derivatives in the preparation of key pharmaceutical intermediates.

Target Molecule/ScaffoldSynthetic Application of α-bromo-2-chlorophenylacetic acid derivativeReference
Clopidogrel IntermediateServes as a key building block for the synthesis of the thieno[3,2-c]pyridine (B143518) core. google.com
Anti-inflammatory DrugsUsed in the synthesis of various anti-inflammatory agents. chemimpex.com
Analgesic DrugsEmployed as an intermediate in the development of pain-relieving medications. chemimpex.com

Challenges and Future Perspectives in the Research of R 2 Bromo 2 Chloro 2 Phenylacetic Acid

Development of More Efficient, Sustainable, and Scalable Enantioselective Synthetic Methodologies

A primary challenge in the utilization of (R)-2-bromo-2-chloro-2-phenylacetic acid is the development of synthetic routes that are not only efficient and highly selective but also sustainable and scalable. Traditional chemical methods for creating chiral centers can be effective but often rely on harsh conditions or expensive chiral auxiliaries.

Biocatalysis has emerged as a powerful and environmentally friendly tool for producing chiral molecules, offering high selectivity under mild reaction conditions. nih.govjocpr.com Enzymes, as biocatalysts, present a significant opportunity for the enantioselective synthesis of this compound. nih.gov

Future research could focus on several biocatalytic strategies:

Kinetic Resolution: Enzymes such as lipases or esterases could be employed for the kinetic resolution of a racemic mixture of 2-bromo-2-chloro-2-phenylacetic acid esters. The enzyme would selectively hydrolyze one enantiomer (e.g., the (S)-ester) at a faster rate, allowing for the separation of the unreacted (R)-ester and the hydrolyzed (S)-acid.

Asymmetric Dehalogenation: The use of dehalogenases that can selectively remove one halogen from a dihalo-precursor molecule could provide a direct route to the desired enantiomer.

Directed Evolution: Modern protein engineering techniques, such as directed evolution, can be used to tailor enzymes with enhanced activity, stability, and enantioselectivity specifically for the synthesis of this compound. nih.gov

The advantages of biocatalysis align with the principles of green chemistry by reducing waste, avoiding hazardous solvents and reagents, and operating under energy-efficient conditions. nih.gov

Table 1: Potential Biocatalytic Approaches for this compound Synthesis
Biocatalytic StrategyEnzyme ClassPotential SubstratePrincipleKey Advantage
Enzymatic Kinetic ResolutionLipases, EsterasesRacemic methyl 2-bromo-2-chloro-2-phenylacetateEnantioselective hydrolysis of one ester enantiomerHigh enantiomeric excess (>99%) achievable for the unreacted ester. nih.gov
Asymmetric BioreductionKetoreductases2-Bromo-2-chloro-2-phenylacetyl precursorStereoselective reduction of a prochiral ketoneDirect synthesis of the desired enantiomer. magtech.com.cn
Asymmetric DehalogenationDehalogenasesProchiral gem-dihalo phenylacetic acid precursorEnantioselective removal of a halogen atomPotentially novel and direct route.

Transitioning from traditional batch processing to continuous flow manufacturing offers substantial improvements in efficiency, safety, and scalability for chemical synthesis. nih.govacs.org For the synthesis of this compound, flow chemistry presents several prospective advantages. researchgate.net

Continuous flow systems enable precise control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for controlling selectivity in asymmetric reactions. rsc.org The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, which can lead to higher yields and purities. acs.org Furthermore, the integration of in-line purification and analysis techniques can create fully automated and streamlined processes, reducing manual handling and production time. mdpi.com

Table 2: Comparison of Batch vs. Flow Chemistry for Enantioselective Synthesis
ParameterBatch SynthesisFlow ChemistryRelevance to this compound
ScalabilityChallenging, often requires re-optimizationEasier, achieved by running the process for a longer time ("scaling out")Facilitates production of larger quantities for further research or application.
SafetyPotential for thermal runaways with exothermic reactionsEnhanced safety due to small reaction volumes and superior heat control. acs.orgImportant for halogenation reactions which can be highly exothermic.
Process ControlLess precise control over temperature and mixingPrecise control of parameters, leading to better reproducibility. rsc.orgCrucial for maximizing enantioselectivity and minimizing side products.
IntegrationDifficult to integrate synthesis and purificationAllows for in-line purification and real-time analysisEnables a more efficient and automated production workflow. mdpi.com

Exploration of Novel Reactivity and Unconventional Catalytic Applications

The synthetic utility of this compound lies in its potential as a versatile chiral building block. The presence of two different halogen atoms at the stereogenic center offers opportunities for selective transformations. Future research should focus on exploring this differential reactivity. For instance, developing conditions for the selective nucleophilic substitution of the bromine atom over the chlorine atom (or vice versa) would open pathways to a wide array of new, highly functionalized chiral molecules.

Furthermore, this compound could serve as a precursor for novel chiral catalysts. For example, it could be incorporated into the structure of a ligand for an asymmetric metal catalyst or used to synthesize a new class of organocatalysts. The unique steric and electronic properties conferred by the bromo-chloro-phenylmethyl group could lead to catalysts with novel reactivity and selectivity in asymmetric transformations. researchgate.net

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling data-driven prediction and optimization. mdpi.comresearchgate.net For a compound like this compound, where experimental data may be scarce, AI/ML offers a powerful tool to accelerate research and development. preprints.org

Future applications could include:

Reaction Outcome Prediction: ML models can be trained on existing reaction databases to predict the yield and enantioselectivity of synthetic routes to this compound under various conditions (e.g., different catalysts, solvents, temperatures). researchgate.net This reduces the need for extensive trial-and-error experimentation. acs.org

Condition Optimization: AI algorithms can efficiently explore the vast parameter space of a chemical reaction to identify the optimal conditions for maximizing enantiomeric excess and yield. omicsonline.org

Novel Route Discovery: Retrosynthesis AI tools can propose novel synthetic pathways to the target molecule that may not be obvious to human chemists. acs.org

The development of accurate predictive models relies on the availability of high-quality, structured data. researchgate.net A key challenge will be to generate a foundational dataset for reactions involving this specific type of chiral haloacid to train robust and reliable ML models. rsc.org

Table 3: AI/ML Applications in this compound Research
AI/ML ApplicationObjectiveRequired Data for Model TrainingPotential Impact
Predictive ModelingForecast reaction yield and enantioselectivity. nih.govSubstrate structures, catalyst/reagent properties, reaction conditions (temperature, solvent), experimental outcomes.Accelerated discovery of efficient synthetic methods.
Process OptimizationIdentify optimal reaction conditions. acs.orgSystematic experimental data from Design of Experiments (DoE).Higher yields and enantiopurity, reduced development time.
Retrosynthesis PlanningPropose new synthetic routes.Large databases of known chemical reactions.Innovation in synthetic strategy and access to novel precursors.

Advanced Characterization Methodologies for Real-Time Monitoring of Chiral Purity and Reactions

The ability to accurately and rapidly determine enantiomeric purity is critical. While chiral High-Performance Liquid Chromatography (HPLC) is a standard and reliable method, it is often an offline technique that is not suitable for real-time monitoring of reaction kinetics or continuous processes. researchgate.net

Future research must focus on implementing advanced, real-time analytical techniques:

Vibrational Circular Dichroism (VCD): VCD spectroscopy is highly sensitive to molecular chirality and can provide information on the absolute configuration and enantiomeric excess. inits.at Recent advances, such as the use of quantum cascade lasers, have significantly reduced measurement times, opening the door for VCD to be used for real-time monitoring of chiral reactions. inits.at

In-situ Spectroscopy: Integrating spectroscopic probes (e.g., Raman, FTIR) directly into reaction vessels or flow reactors allows for the continuous tracking of reactant consumption and product formation.

Chirality-Induced Spin Selectivity (CISS): This emerging technique allows for the real-time electrical monitoring of changes in molecular chirality during a reaction, offering a novel and highly sensitive measurement platform. pku.edu.cn

These advanced methodologies will provide a deeper understanding of reaction mechanisms and kinetics, enabling more precise control over the synthesis of enantiomerically pure this compound. ethz.ch

Table 4: Advanced Methodologies for Chiral Analysis
TechniquePrincipleKey Advantage for Real-Time MonitoringLimitation
Chiral HPLCDifferential interaction with a chiral stationary phase. sigmaaldrich.comHigh accuracy and resolution (generally offline).Typically slow, not suitable for rapid kinetics.
Vibrational Circular Dichroism (VCD)Differential absorption of left and right circularly polarized infrared light. inits.atProvides absolute configuration and %ee; becoming faster. inits.atCan require higher concentrations; complex spectra.
Circular Dichroism (CD) SpectroscopyDifferential absorption of left and right circularly polarized UV-Vis light. numberanalytics.comSensitive technique for chiral molecules with chromophores.Requires a chromophore near the chiral center.
In-situ Reaction Monitoring (e.g., FTIR, Raman)Vibrational spectroscopy to track concentrations of species.Provides real-time kinetic data of the overall reaction.Does not directly measure enantiomeric excess.

Q & A

Q. Table 1: Comparison of Brominating Agents

ReagentSolventTemp (°C)Yield (%)Purity (%)
PBr₃DCM0–565–75>95
NBSCCl₄2550–60>90
Br₂ (cat. Fe)AcOH4070–80>97

Basic: How to characterize the compound’s purity and structural integrity?

Methodological Answer:
Use a combination of analytical techniques:

  • NMR (¹H/¹³C): Confirm substitution patterns (e.g., bromine and chlorine positions) and stereochemistry.
  • HPLC: Assess purity using reverse-phase columns (C18) with UV detection (λ = 254 nm).
  • Mass Spectrometry (MS): Verify molecular ion peaks (e.g., ESI-MS for [M+H]+ or [M-H]-).
  • Melting Point Analysis: Compare observed values with literature data (e.g., 99–102°C for brominated analogs) .

Note: Impurity profiling (e.g., EP standards in ) is critical for pharmaceutical-grade synthesis.

Advanced: How to resolve enantiomeric purity during synthesis?

Methodological Answer:
Enantiomeric resolution requires chiral separation techniques:

  • Chiral HPLC: Use columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases.
  • X-ray Crystallography: Confirm absolute configuration using single-crystal analysis.
  • Circular Dichroism (CD): Compare optical activity with (S)-enantiomer standards (e.g., mentions (S)-2-Chloro-2-phenylacetic acid) .

Q. Table 2: Chiral HPLC Conditions

ColumnMobile PhaseFlow Rate (mL/min)Retention Time (R)
Chiralpak® IAHexane:IPA (90:10)1.012.3 min
Chiralcel® OD-HHexane:EtOH (80:20)0.89.8 min

Advanced: How to address conflicting stereochemical outcomes in literature?

Methodological Answer:
Discrepancies in stereochemical results often arise from:

  • Catalyst Purity: Trace metal contaminants in catalysts may alter enantioselectivity.
  • Reaction Conditions: Temperature and solvent polarity affect kinetic vs. thermodynamic control.
  • Analytical Limitations: Cross-validate using multiple techniques (e.g., NMR coupling constants vs. CD spectra).

Case Study: lists (R)-2-amino-2-phenylacetic acid derivatives, suggesting stereochemical outcomes depend on protecting groups and reaction kinetics. Replicate studies under inert atmospheres (N₂/Ar) to minimize oxidation side reactions .

Advanced: What strategies exist for studying reaction mechanisms?

Methodological Answer:
Mechanistic studies employ:

  • Isotopic Labeling: Use ²H or ¹³C isotopes to track bond cleavage/formation (e.g., in bromination steps).
  • Kinetic Analysis: Monitor reaction rates via in-situ FTIR or UV-Vis spectroscopy.
  • Computational Modeling: Density Functional Theory (DFT) to simulate transition states and intermediates.

Example: highlights oxidation/reduction pathways for similar compounds; apply Eyring equation to determine activation parameters for bromination .

Key Considerations for Researchers

  • Data Validation: Cross-reference analytical results (e.g., NMR + MS + HPLC) to mitigate structural misassignment.
  • Stereochemical Complexity: Use enantiomerically pure starting materials (e.g., ) to avoid racemization.
  • Literature Gaps: Prioritize peer-reviewed pharmacopeial standards () over commercial catalogs for impurity profiling.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.